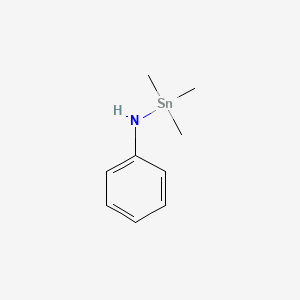
1,1,1-Trimethyl-N-phenylstannanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trimethyl-N-phenylstannanamine: is an organotin compound characterized by the presence of a tin atom bonded to a phenyl group and three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trimethyl-N-phenylstannanamine can be synthesized through several methods. One common approach involves the reaction of trimethyltin chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,1,1-Trimethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学研究应用
1,1,1-Trimethyl-N-phenylstannanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1,1,1-Trimethyl-N-phenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
相似化合物的比较
Similar Compounds
- 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine
- 1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine
Uniqueness
1,1,1-Trimethyl-N-phenylstannanamine is unique due to its specific combination of a tin atom with a phenyl group and three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
1075-50-9 |
|---|---|
分子式 |
C9H15NSn |
分子量 |
255.93 g/mol |
IUPAC 名称 |
N-trimethylstannylaniline |
InChI |
InChI=1S/C6H6N.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q-1;;;;+1 |
InChI 键 |
VYIVYBGFIOEWFK-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


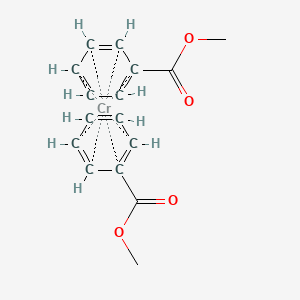


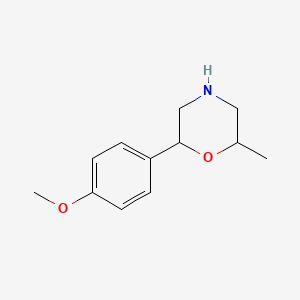
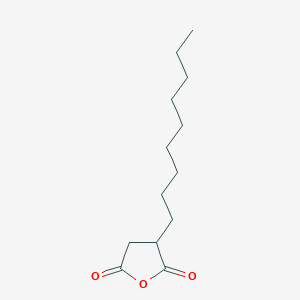
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
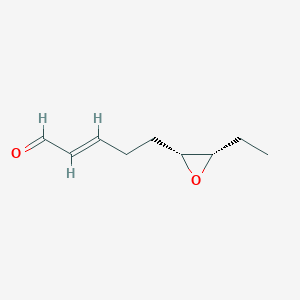
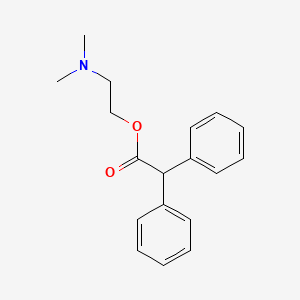
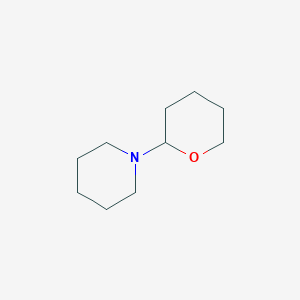

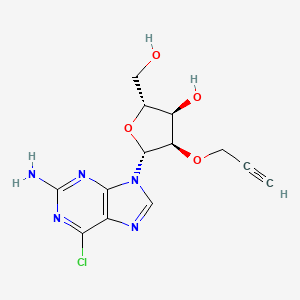
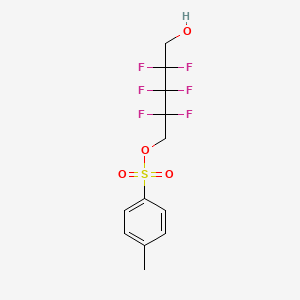
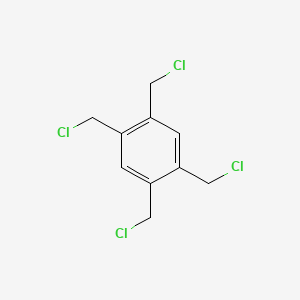
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
